(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
Overview
Description
One of the benzimidazole derivatives is 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA). Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole .
Molecular Structure Analysis
Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G (d,p) basis set .Physical And Chemical Properties Analysis
The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid has a molecular formula of C9H10N2O, an average mass of 162.189 Da, and a monoisotopic mass of 162.079315 Da .Scientific Research Applications
1. Vibrational Spectroscopy and Quantum Computational Studies The compound has been used in vibrational spectroscopy and quantum computational studies . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of the compound are provided using the B3LYP/6-311++G (d,p) basis set .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . The details of the docking studies aided in the prediction of protein binding .
Organic Synthesis
Benzimidazole derivatives, including this compound, have found numerous applications in organic synthesis .
Medicinal Chemistry
The compound is significant for medicinal chemistry . Benzimidazole derivatives are of particular interest owing to their diverse biological activity and clinical applications .
Anticancer Agents
Benzimidazole derivatives, including this compound, have been explored as potential anticancer agents . Due to the vast therapeutic potential of benzimidazole scaffold in cancer research, medicinal chemists have gained a lot of attraction to explore it more and develop novel, highly effective, and target-specific benzimidazole-based potential anticancer drugs .
Enzyme Inhibitors
Benzimidazole derivatives, including this compound, have been used as enzyme inhibitors . They exhibit a broad spectrum of biological activity that majorly includes antimicrobial, antifungal, analgesics, anti-diabetic, and anticancer agents .
properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-7-5-3-2-4-6(7)10-8(12)11-9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYQGVYVQZJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364106 | |
Record name | 2-Hydrazinyl-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine | |
CAS RN |
7022-37-9 | |
Record name | 2-Hydrazinyl-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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